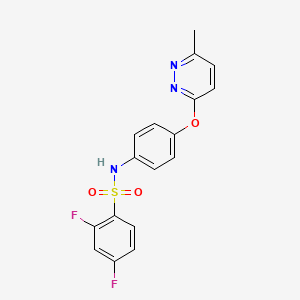
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
説明
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a sulfonamide group, and a 6-methylpyridazin-3-yloxy substituent on the phenyl ring
特性
IUPAC Name |
2,4-difluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-11-2-9-17(21-20-11)25-14-6-4-13(5-7-14)22-26(23,24)16-8-3-12(18)10-15(16)19/h2-10,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZXBFJUMGFVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 6-methylpyridazin-3-yloxy intermediate: This step involves the reaction of 6-methylpyridazine with an appropriate phenol derivative under basic conditions to form the 6-methylpyridazin-3-yloxy intermediate.
Introduction of the sulfonamide group: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonamide group.
Fluorination: The final step involves the selective fluorination of the benzene ring at the 2 and 4 positions using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Oxidation and reduction: Oxidized or reduced forms of the sulfonamide group.
Coupling reactions: Biaryl derivatives with extended conjugation.
科学的研究の応用
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The fluorine atoms enhance the compound’s stability and binding affinity by forming strong interactions with the target molecules. The 6-methylpyridazin-3-yloxy group contributes to the overall binding specificity and potency.
類似化合物との比較
Similar Compounds
2,4-difluorobenzenesulfonamide: Lacks the 6-methylpyridazin-3-yloxy group, resulting in different biological activity and binding properties.
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide: Lacks the fluorine atoms, which affects its stability and reactivity.
2,4-difluoro-N-(phenyl)benzenesulfonamide: Lacks the 6-methylpyridazin-3-yloxy group, leading to different applications and properties.
Uniqueness
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is unique due to the combination of its structural features, including the presence of fluorine atoms, the sulfonamide group, and the 6-methylpyridazin-3-yloxy substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


